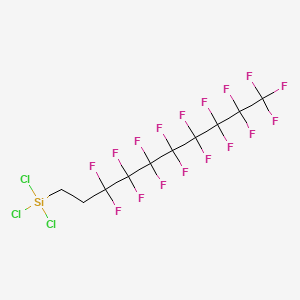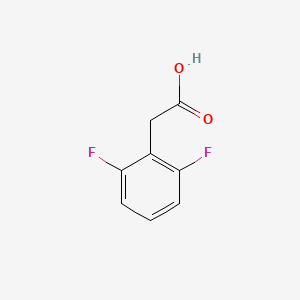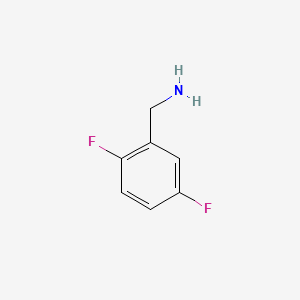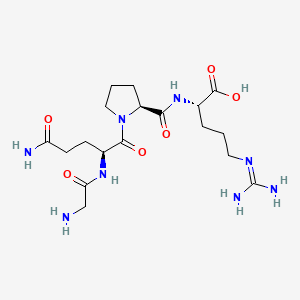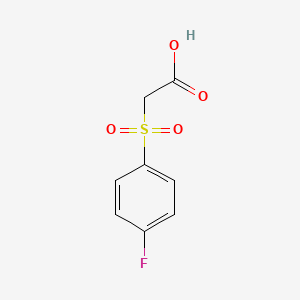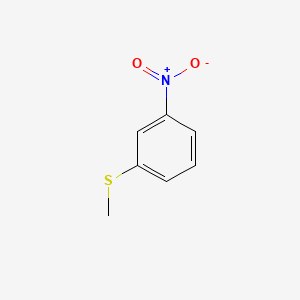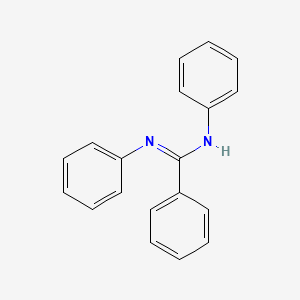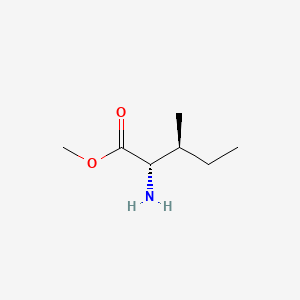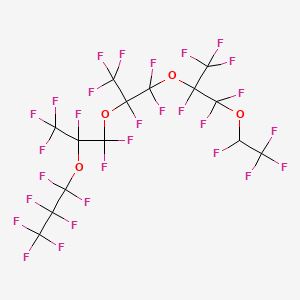
3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)-
Vue d'ensemble
Description
3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- is a useful research compound. Its molecular formula is C14HF29O4 and its molecular weight is 784.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Preparation of Heterocyclic Compounds
A study by Kitazume and Ishikawa (1974) discusses the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds through reactions involving compounds like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. This suggests applications in synthesizing complex heterocyclic structures, which are significant in various chemical processes (Kitazume & Ishikawa, 1974).
Synthesis of Tetraoxapentacyclo Tridecanes
Wu and Chern (1997) accomplished the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo tridecanes. This indicates its potential in the synthesis of complex organic compounds, which could have implications in materials science and pharmaceuticals (Wu & Chern, 1997).
Applications in Materials Science
- Polymer Synthesis: Amara and Swager (2006) reported the synthesis of conjugated polymers with geminal trifluoromethyl substituents derived from hexafluoroacetone. This research suggests its utility in developing advanced materials with unique photophysical properties, which are crucial in the field of materials science (Amara & Swager, 2006).
Potential in Biological and Pharmaceutical Applications
- SARS-CoV 3CL Protease Inhibitors: A study by Sydnes et al. (2006) highlights the synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as inhibitors for the SARS-CoV 3CL protease. This implies potential pharmaceutical applications, especially in the development of antiviral drugs (Sydnes et al., 2006).
Mécanisme D'action
Target of Action
Fluoroether E4, also known as 1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane, is primarily targeted towards lithium-ion batteries . It is used as a solvent in the electrolyte of these batteries .
Mode of Action
Fluoroether E4 interacts with its target by influencing the ion transport and local solvation environment of lithium (Li)-ions . The molecular architecture and size of the electrolyte solvent molecules, including Fluoroether E4, impact these properties . The mechanism for lithium-ion transport shifts from ion hopping between solvation sites located in different fluoroether chains in short-chain solvents, to ion–solvent co-diffusion in long-chain solvents .
Biochemical Pathways
The primary biochemical pathway affected by Fluoroether E4 is the ion transport mechanism in lithium-ion batteries . The solvent size determines lithium-ion transport kinetics, solvation structure, and solvation energy . The performance metrics, particularly stability, can be tuned by changing the fraction of ether and fluorine content .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Fluoroether E4, we can discuss its properties related to ionic conductivity and oxidative stability . Ionic conductivity can be controlled by the molecular structure of fluoroether electrolytes . A critical balance between high solvent self-diffusivity in short-chain solvents and low solvation free energy in long-chain solvents leads to an optimal solvent size for achieving high ionic conductivity .
Result of Action
The action of Fluoroether E4 results in improved stability against the lithium metal anode in lithium-ion batteries . This stability is achieved by tuning the fraction of ether and fluorine content in the fluoroether . The solvent size influences lithium-ion transport kinetics, solvation structure, and solvation energy .
Action Environment
The action, efficacy, and stability of Fluoroether E4 can be influenced by environmental factors such as the molecular architecture and the size of the electrolyte solvent molecules . These factors impact the ion transport and local solvation environment of lithium (Li)-ions . The design rules that emerge from this effort are that solvent size determines lithium-ion transport kinetics, solvation structure, and solvation energy .
Analyse Biochimique
Biochemical Properties
3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic regions of proteins, potentially altering their conformation and activity. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates .
Cellular Effects
The effects of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the compound has been found to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can induce changes in gene expression by interacting with chromatin and modifying the accessibility of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- vary with different dosages in animal models. At low doses, the compound has been found to modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in the oxidative metabolism of xenobiotics. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- within cells and tissues are influenced by its physicochemical properties. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich regions. It can also interact with transporters and binding proteins, facilitating its distribution within the cell. These interactions determine the compound’s localization and accumulation, which in turn affect its biological activity .
Propriétés
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF29O4/c15-1(2(16,17)18)44-12(38,39)4(21,8(27,28)29)46-14(42,43)6(23,10(33,34)35)47-13(40,41)5(22,9(30,31)32)45-11(36,37)3(19,20)7(24,25)26/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCLWIPRQIWFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14HF29O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880243 | |
| Record name | Fluoroether E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26738-51-2 | |
| Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Eicosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26738-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Freon E 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026738512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluoroether E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The paper mentions that perfluorinated solvents with ether groups are often assumed to be inert. Does the research support this assumption for 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane?
A1: Contrary to the common assumption, the research demonstrates that 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is not entirely inert. While it interacts very weakly, it does exhibit measurable association with specific ions. The study revealed weak interactions with Na+ and Li+, with formal association constants of 2.3 and 1.5 M(-1), respectively. [] This finding challenges the notion of complete inertness and highlights the importance of quantifying the coordinative properties of such compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





